2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide
Description
2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring substituted with a carboxamide group and a nitroanilino group, which is further modified with a methylsulfamoyl group. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials.
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-16-24(22,23)9-6-7-12(13(8-9)18(20)21)17-11-5-3-2-4-10(11)14(15)19/h6-8,10-11,16-17H,2-5H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDHCUULBGWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NC2CCCCC2C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxamide core. This can be achieved through the reaction of cyclohexanone with an appropriate amine under acidic or basic conditions to form the carboxamide. The introduction of the nitroanilino group can be accomplished via a nitration reaction, where the cyclohexane-1-carboxamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. Finally, the methylsulfamoyl group is introduced through a sulfonation reaction, where the nitroanilino intermediate is reacted with methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro and sulfonamide groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-[4-(Methylsulfamoyl)-2-nitroanilino]cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexane-1-carboxamide derivatives: These compounds share the cyclohexane core and carboxamide group but differ in their substituents, leading to variations in their biological activities and properties.
Nitroaniline derivatives: These compounds contain the nitroaniline moiety but may lack the cyclohexane ring or sulfonamide group, resulting in different chemical reactivity and applications.
Sulfonamide derivatives: These compounds feature the sulfonamide group but may have different core structures, affecting their pharmacological profiles and uses.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific binding interactions and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
